![molecular formula C13H13N5O2S B6059578 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)
3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with an oxazole and pyridine moiety. The presence of these rings imparts the compound with unique chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of the thiadiazole ring, followed by the formation of the oxazole ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole and oxazole exhibit significant anticancer properties. For instance, compounds containing these moieties have shown effectiveness against various cancer cell lines such as human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide possess antimicrobial properties. These compounds have been tested against a range of pathogens including bacteria and fungi, showing promising results in inhibiting their growth .
Analgesic and Anti-inflammatory Effects
Some derivatives have also been evaluated for their analgesic and anti-inflammatory activities. The structure-function relationship suggests that modifications to the thiadiazole or oxazole rings can enhance these effects, making them potential candidates for pain management therapies .
Material Science Applications
Beyond biological applications, this compound may have implications in material science. The unique electronic properties imparted by the heterocyclic structures could be beneficial in developing organic semiconductors or photovoltaic materials. Research is ongoing to explore these possibilities further.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of various oxazole-thiadiazole hybrids showed that certain compounds effectively inhibited the growth of resistant bacterial strains. This highlights the importance of exploring structural variations to improve efficacy against emerging pathogens .
Mechanism of Action
The mechanism of action of 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-methyl-6-(propan-2-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2S, with a molecular weight of approximately 320.37 g/mol. The structure includes a thiadiazole moiety, which is essential for its biological activity.
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- A study indicated that compounds containing the thiadiazole ring demonstrated significant growth inhibition in human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .
- Specifically, derivatives of 1,3,4-thiadiazoles have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as ERK1/2 .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Compounds have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL against bacterial strains .
- The antifungal activity was also evaluated, although it was generally found to be less potent compared to antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazoles has been highlighted in several studies:
- Compounds synthesized from thiadiazole frameworks demonstrated significant edema-reducing effects in animal models .
- The interaction of these compounds with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests a mechanism for their anti-inflammatory action .
Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their anticonvulsant effects:
- In studies using animal models for seizures (such as the maximal electroshock and pentylenetetrazol tests), certain derivatives showed promising anticonvulsant activity .
Structure-Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are often influenced by their structural modifications:
- Substituents on the thiadiazole ring significantly affect the potency and selectivity of these compounds against various biological targets. For example, the presence of electron-withdrawing or electron-donating groups can enhance or diminish activity .
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives:
Study | Compound | Activity | Cell Line/Organism | IC50 Value |
---|---|---|---|---|
Alam et al. (2011) | 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | Anticancer | A549 (lung cancer) | 4.27 µg/mL |
Mahapatra et al. | Murrayanine-thiadiazole hybrids | Anti-inflammatory | Edema model | Significant reduction |
Hosseinzadeh et al. | Trifluoromethyl-substituted thiadiazoles | Anticancer | PC3 (prostate cancer) | Moderate activity |
Properties
IUPAC Name |
3-methyl-6-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-6(2)9-4-8(10-7(3)18-20-12(10)15-9)11(19)16-13-17-14-5-21-13/h4-6H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXZAAKCGXXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.